An In-Depth Technical Guide to C13-113-tetra-tail: A Novel Ionizable Lipid for Advanced Drug Delivery
An In-Depth Technical Guide to C13-113-tetra-tail: A Novel Ionizable Lipid for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
C13-113-tetra-tail is a novel, synthetic ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of various therapeutic payloads. Its unique chemical structure, featuring four hydrophobic carbon-13 tails, a polar amino alcohol head group, and a tertiary amine linker, facilitates the efficient encapsulation and intracellular delivery of anionic molecules such as siRNA, mRNA, and proteins. This technical guide provides a comprehensive overview of C13-113-tetra-tail, including its mechanism of action, detailed experimental protocols for its use, and a summary of its performance characteristics. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this promising delivery vehicle in their work.
Introduction
The development of effective and safe delivery systems is paramount to the success of nucleic acid-based therapeutics and other macromolecular drugs. Lipid nanoparticles (LNPs) have proven to be a leading platform for this purpose, offering protection of the payload from degradation, improved pharmacokinetics, and targeted delivery. The properties of LNPs are largely dictated by their composition, with the ionizable lipid being a key determinant of their efficacy. C13-113-tetra-tail (CAS: 1381861-97-7) is an ionizable lipid designed for robust in vitro and in vivo delivery.[1][2] Its structure is optimized for efficient encapsulation of anionic substrates and subsequent release within the target cell. This guide will delve into the technical details of C13-113-tetra-tail, providing a foundational understanding for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of C13-113-tetra-tail is essential for its effective use in LNP formulations.
| Property | Value | Reference |
| Chemical Formula | C57H119N3O4 | [2] |
| Molecular Weight | 910.60 g/mol | [2] |
| CAS Number | 1381861-97-7 | [1] |
| Appearance | Not specified | |
| Solubility | Not specified |
Mechanism of Action
The therapeutic efficacy of payloads delivered by C13-113-tetra-tail-containing LNPs is contingent on a series of cellular events, from initial uptake to the release of the cargo into the cytoplasm. This process can be broken down into several key stages:
Cellular Uptake
LNPs formulated with C13-113-tetra-tail are primarily internalized by cells through endocytosis. The specific endocytic pathway can vary depending on the cell type and the surface characteristics of the LNP. Common pathways include clathrin-mediated endocytosis and macropinocytosis. The relatively neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions with the cell membrane, promoting receptor-mediated uptake.
Endosomal Escape
Following endocytosis, the LNPs are trafficked into endosomes. The acidic environment of the late endosome (pH 5.0-6.0) is crucial for the mechanism of action of C13-113-tetra-tail. The tertiary amine linker of the lipid becomes protonated at this lower pH, leading to a net positive charge. This charge facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated payload into the cytoplasm. This "proton sponge" effect is a hallmark of effective ionizable lipids.
The proposed signaling pathway for LNP uptake and endosomal escape is depicted below:
Experimental Protocols
Detailed experimental protocols are critical for the successful application of C13-113-tetra-tail in research settings. The following sections provide generalized protocols for LNP formulation and in vitro transfection.
LNP Formulation (Microfluidic Mixing)
This protocol describes a standard method for formulating LNPs containing C13-113-tetra-tail using a microfluidic mixing device.
Materials:
-
C13-113-tetra-tail
-
Helper lipids (e.g., DOPE, Cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Payload (siRNA, mRNA, etc.)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device and cartridges
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve C13-113-tetra-tail, helper lipids, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DOPE:cholesterol:PEG-lipid).
-
Prepare Payload Solution: Dissolve the payload (e.g., mRNA) in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set the flow rates of the lipid and payload solutions on the microfluidic device (e.g., a 3:1 aqueous:ethanolic flow rate ratio).
-
LNP Formation: Pump the two solutions through the microfluidic cartridge to induce nanoprecipitation and LNP self-assembly.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated payload.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vitro Transfection
This protocol outlines a general procedure for transfecting cells in culture with C13-113-tetra-tail LNPs.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
C13-113-tetra-tail LNPs encapsulating the payload (e.g., GFP mRNA)
-
Multi-well cell culture plates
-
Assay reagents (e.g., for measuring gene expression or cell viability)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment: Dilute the LNP stock solution in cell culture medium to the desired final concentration.
-
Transfection: Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Analyze the cells for the desired outcome, such as protein expression (for mRNA delivery) or gene knockdown (for siRNA delivery).
Performance Data
While specific quantitative data for C13-113-tetra-tail from peer-reviewed publications is not yet widely available, its intended application is for the efficient delivery of anionic substrates. The performance of LNPs is typically evaluated based on several key parameters:
| Parameter | Description | Typical Measurement |
| Particle Size | Affects cellular uptake and biodistribution. | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | A measure of the size distribution of the LNPs. | DLS |
| Zeta Potential | Indicates the surface charge of the LNPs. | Laser Doppler Velocimetry |
| Encapsulation Efficiency | The percentage of the payload that is successfully encapsulated within the LNPs. | RiboGreen assay (for RNA) |
| In Vitro Efficacy | The ability of the LNPs to deliver the payload and elicit a biological response in cultured cells. | Reporter gene expression, RT-qPCR |
| In Vivo Efficacy | The ability of the LNPs to deliver the payload and elicit a biological response in a living organism. | IVIS imaging, ELISA, etc. |
It is anticipated that C13-113-tetra-tail will demonstrate high encapsulation efficiencies and potent in vitro and in vivo activity, in line with other advanced ionizable lipids. A recent publication has cited the use of C13-113-tetra-tail for the LNP-mediated delivery of CRISPR-Cas13a for the control of bacterial infections, suggesting its efficacy in complex biological systems.
Conclusion
C13-113-tetra-tail represents a promising addition to the toolbox of materials available for the formulation of lipid nanoparticles. Its rational design, incorporating four hydrophobic tails and an ionizable headgroup, is geared towards efficient nucleic acid encapsulation and pH-responsive endosomal escape. While further studies are needed to fully elucidate its performance characteristics across a range of applications, the information available to date suggests that C13-113-tetra-tail has the potential to be a valuable tool for researchers and drug developers working on advanced therapeutic delivery systems. The experimental protocols and mechanistic insights provided in this guide serve as a starting point for the successful implementation of this novel ionizable lipid.
